molecular formula C7H3Cl4NO2 B2886228 Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 35592-96-2

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2886228
CAS No.: 35592-96-2
M. Wt: 274.91
InChI Key: RYIFDLNTADZCRH-UHFFFAOYSA-N
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Description

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a chemical compound with the molecular formula C7H3Cl4NO2. It is a derivative of pyridine, characterized by the presence of four chlorine atoms and a carboxylate ester group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can be synthesized through the chlorination of methyl pyridine-2-carboxylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 4, 5, and 6 positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction conditions, including temperature, pressure, and chlorine concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Oxidation: Oxidative reactions can lead to the formation of more complex pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like methanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Reduction: Partially or fully dechlorinated pyridine derivatives.

    Oxidation: Oxidized pyridine compounds with additional functional groups.

Scientific Research Applications

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
  • 3,4,5,6-Tetrachloropyridine-2-carbonitrile
  • 3,4,5,6-Tetrafluoropyridine-2-carboxylate

Uniqueness

Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO2/c1-14-7(13)5-3(9)2(8)4(10)6(11)12-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIFDLNTADZCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35592-96-2
Record name 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER
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